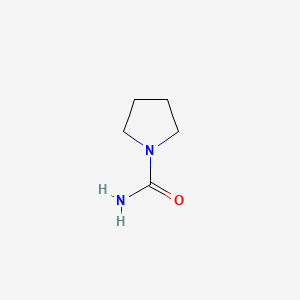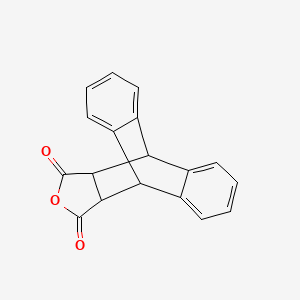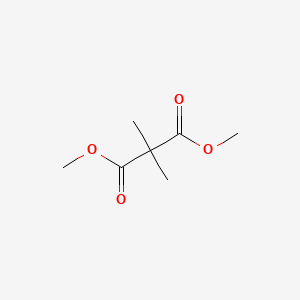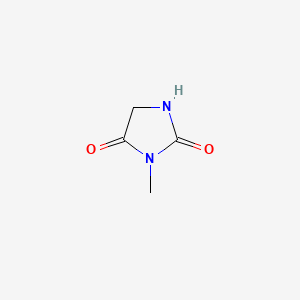
4-(三氟甲氧基)苯乙腈
概述
描述
4-(Trifluoromethoxy)phenylacetonitrile is a chemical compound that is part of the broader class of trifluoromethylated organic compounds. These compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which are imparted by the trifluoromethyl group. The presence of the trifluoromethoxy group in particular can influence the electronic properties of aromatic systems and enhance the metabolic stability of pharmaceuticals.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of compounds similar to 4-(Trifluoromethoxy)phenylacetonitrile . Additionally, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, which suggests possible synthetic routes for the target compound . Moreover, the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been studied, revealing unexpected trimeric impurities, which highlights the complexity of reactions involving trifluoromethylated nitriles .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl group. This can lead to interesting reactivity patterns and influence the overall stability of the molecule. Structural and conformational studies of related compounds, such as 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazoles, have been performed using spectroscopic methods and computational calculations, which could provide insights into the structure of 4-(Trifluoromethoxy)phenylacetonitrile .
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated compounds is diverse. For example, trifluoroacetonitrile phenylimine has been shown to react with various olefins and acetylenes to yield pyrazolines and pyrazoles . This indicates that the trifluoromethyl group can participate in a range of cycloaddition reactions. The reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile also demonstrates the potential for unexpected pathways and products in reactions involving trifluoromethylated nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group, which imparts high lipophilicity and volatility. These properties are important in the development of pharmaceuticals and agrochemicals. The optical and thermal properties of related compounds, such as 2,4,6-tris(4-substituted phenyl)pyrylium salts, have been studied, showing strong fluorescence and excellent thermal stability . These findings could be relevant to the properties of 4-(Trifluoromethoxy)phenylacetonitrile, as the trifluoromethoxy group may similarly affect its behavior.
科学研究应用
The methods of application or experimental procedures would depend on the specific reaction or process being carried out. This could involve various techniques common in organic chemistry, such as distillation, crystallization, chromatography, and spectroscopic analysis .
As for the results or outcomes obtained, this would also depend on the specific application. In general, the goal of using such a compound in a chemical reaction would be to create a desired product with high yield and purity .
The methods of application or experimental procedures would depend on the specific reaction or process being carried out. This could involve various techniques common in organic chemistry, such as distillation, crystallization, chromatography, and spectroscopic analysis .
As for the results or outcomes obtained, this would also depend on the specific application. In general, the goal of using such a compound in a chemical reaction would be to create a desired product with high yield and purity .
The methods of application or experimental procedures would depend on the specific reaction or process being carried out. This could involve various techniques common in organic chemistry, such as distillation, crystallization, chromatography, and spectroscopic analysis .
As for the results or outcomes obtained, this would also depend on the specific application. In general, the goal of using such a compound in a chemical reaction would be to create a desired product with high yield and purity .
安全和危害
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCAROXYJTUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197843 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylacetonitrile | |
CAS RN |
49561-96-8 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)




